molecular formula C15H18N2O3 B2987360 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 475638-35-8

2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Cat. No. B2987360
CAS RN: 475638-35-8
M. Wt: 274.32
InChI Key: XDUNCLSLEFOXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (DTAQ) is an organic compound that has become increasingly important in the field of medicinal research. It is a highly versatile compound that has been used in a variety of applications including drug synthesis, drug discovery, and drug delivery. DTAQ has been studied extensively in recent years and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Anticancer Potential

Stability-Indicating HPLC Method for Determination : This study highlights the anticancer properties of 7,8,9,10-Tetrahydroazepino[2,1b]quinazolin-12(6H)-one (TAZQ), a synthetic analogue of vasicine. It's reported for its potential in pre-clinical studies as an anticancer agent, along with other activities like bronchodilation and anti-inflammatory. A specific HPLC method was developed for its analysis and stability assessment, emphasizing its significant degradation under alkaline conditions but stability under acidic, oxidative, thermal, and photolytic stresses (Sharma, Upadhyay, & Mahindroo, 2016).

Antihypertensive Agents

Alpha 1-Adrenoceptor Antagonists : Several studies have explored the role of quinazoline derivatives as alpha 1-adrenoceptor antagonists, showing promise as antihypertensive agents. These studies demonstrate the compounds' high binding affinity and selectivity for alpha 1-adrenoceptors, with some showing activity comparable or superior to that of known antihypertensive drugs like prazosin (Campbell & Plews, 1987; Campbell et al., 1988).

Antimalarial Activity

Synthesis and Evaluation of 6,7-Dimethoxyquinazoline-2,4-diamines : Research into quinazoline derivatives has also included the synthesis of compounds with significant antimalarial activity. A notable compound, SSJ-717, has been identified as a promising drug lead for malaria treatment, highlighting the therapeutic versatility of the quinazoline scaffold (Mizukawa et al., 2021).

Antiviral Activities

Evaluation Against Respiratory and Biodefense Viruses : Novel quinazolin-4(3H)-one derivatives were synthesized and tested for their antiviral activities against various viruses, including influenza A and severe acute respiratory syndrome corona. Some compounds exhibited significant inhibitory effects, suggesting potential applications in treating viral infections (Selvam et al., 2007).

Antimicrobial Activity

Polyhalobenzonitrile Quinazolin-4(3H)-one Derivatives : A study on polyhalobenzonitrile quinazolin-4(3H)-one derivatives showcased their antimicrobial properties against a variety of bacterial and fungal strains. This research signifies the compound's potential in developing new antimicrobial agents, with certain derivatives demonstrating high efficacy (Shi et al., 2013).

properties

IUPAC Name

2,3-dimethoxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-19-12-8-10-11(9-13(12)20-2)16-14-6-4-3-5-7-17(14)15(10)18/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUNCLSLEFOXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3CCCCCC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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